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Abstract

Menin, a scaffold protein encoded by the MEN1 gene, is a critical oncogenic cofactor in acute
leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene. The
interaction between menin and MLL fusion proteins is essential for the leukemogenic
transcriptional program, making it a prime therapeutic target. Small molecule inhibitors that
disrupt the menin-MLL interaction have shown significant promise in preclinical and clinical
settings. This technical guide provides an in-depth overview of the structural biology of the
menin-inhibitor complex, with a focus on MI-10376 and its closely related thienopyrimidine
analogs. While a specific crystal structure for the menin-MI-10376 complex is not publicly
available, the wealth of structural data for its precursors, such as MI-2 and MI-503, allows for a
detailed and accurate inference of its binding mode and mechanism of action. This guide
summarizes the key structural features, quantitative binding data, and detailed experimental
protocols relevant to the study of this important class of inhibitors.

The Menin-MLL Interaction in Leukemia

Menin itself does not possess enzymatic activity but acts as a crucial adaptor protein that
brings together various chromatin-modifying enzymes and transcription factors. In the context
of MLL-rearranged leukemias, the N-terminal portion of the MLL fusion protein binds directly to
a deep pocket on the surface of menin. This interaction is critical for tethering the MLL fusion
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protein to chromatin at specific gene loci, including the HOXA gene cluster, leading to their
aberrant expression and ultimately driving leukemogenesis.[1][2][3]

The interaction between menin and MLL is bivalent, involving two motifs on MLL: a high-affinity
menin-binding motif 1 (MBM1) and a lower-affinity MBM2.[4][5] Small molecule inhibitors,
including those of the thienopyrimidine class to which MI-10376 belongs, are designed to bind
to the MBM1 pocket on menin, thereby competitively inhibiting the menin-MLL interaction.[2][4]

Signaling Pathway

The following diagram illustrates the central role of the menin-MLL interaction in MLL-
rearranged leukemia and its inhibition by small molecules like MI-10376.
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Figure 1: Menin-MLL signaling and inhibition.

Structural Basis of Menin Inhibition by the
Thienopyrimidine Class
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High-resolution crystal structures of menin in complex with thienopyrimidine inhibitors such as
MI-2 and MI-503 have provided a detailed understanding of their binding mode.[1][4][6] These
inhibitors occupy the same hydrophobic pocket on menin that binds the MBM1 of MLL.

The thienopyrimidine core of these molecules forms key hydrogen bonds with the side chains
of Tyr276 and Asn282 in the menin pocket.[4] The various substituents on the thienopyrimidine
scaffold extend into different sub-pockets, allowing for the optimization of potency and
pharmacokinetic properties. For instance, MI-10376 is a derivative of this class, and its
structure is designed to enhance these interactions. The binding of these inhibitors physically
blocks the association of MLL, leading to the disruption of the leukemogenic transcriptional
complex.

Quantitative Data on Menin-Inhibitor Interactions

The binding affinity and inhibitory potency of the thienopyrimidine class of menin inhibitors have
been extensively characterized using various biophysical techniques. The following table
summarizes key quantitative data for compounds closely related to MI-10376.

Compound Target Assay Kd (nM) IC50 (nM) Reference
MI-2 Menin FP 158 446 [7]

MI-2-2 Menin ITC 22 - [2][5]
Menin-MBM1  FP - 46 [21[5]

Menin-MLL

(bivalent) FP ) >20 ]

MI-463 Menin-MLL FP - 15.3 [7]

MI-503 Menin ITC ~10 - [4]
Menin-MLL FP - 14.7 [7]

MI-1481 Menin-MLL FP - 3.6 [41[7]

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.
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Experimental Protocols

Detailed methodologies are crucial for the successful study of menin-inhibitor interactions.
Below are protocols for key experiments, synthesized from the available literature.[2][4][6]

Protein Expression and Purification for Crystallography

e Construct: Human menin (residues 1-550) is cloned into a pET vector with an N-terminal
His6-tag.

o Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB
medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG,
and cells are incubated overnight at 18°C.

e Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCI
pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication.

 Purification:
o The lysate is cleared by centrifugation.
o The supernatant is loaded onto a Ni-NTA affinity column.
o The column is washed with lysis buffer containing 20 mM imidazole.
o Menin is eluted with lysis buffer containing 250 mM imidazole.
o The His6-tag is cleaved by incubating with TEV protease overnight at 4°C.

o The protein is further purified by size-exclusion chromatography using a Superdex 200
column equilibrated with 20 mM Tris-HCI pH 7.5, 150 mM NacCl, and 1 mM DTT.

o Protein purity is assessed by SDS-PAGE.

X-ray Crystallography
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Figure 2: X-ray crystallography workflow.

o Complex Formation: Purified menin is incubated with a 3-fold molar excess of the inhibitor
(e.g., MI-10376) for 1 hour at 4°C.
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» Crystallization: The menin-inhibitor complex is concentrated to 10-15 mg/mL. Crystallization
screening is performed using the sitting-drop vapor diffusion method at 20°C by mixing the
complex with an equal volume of reservoir solution. Typical crystallization conditions for
menin complexes are 0.1 M MES pH 6.5, 20% PEG 8000, and 0.2 M ammonium sulfate.

o Data Collection: Crystals are cryo-protected using the reservoir solution supplemented with
20% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a
synchrotron source.

» Structure Determination: Data are processed and scaled using standard software (e.qg.,
HKL2000). The structure is solved by molecular replacement using a previously determined
menin structure (e.g., PDB ID: 4GQ6) as the search model. The inhibitor is then modeled
into the electron density map, and the structure is refined.[3]

Fluorescence Polarization (FP) Assay

o Principle: This assay measures the disruption of the menin-fluorescently labeled MLL peptide
interaction by an unlabeled inhibitor.

e Reagents:

[¢]

Purified menin protein.

[e]

Fluorescein-labeled MLL peptide (e.g., MBML1 or a bivalent MLL fragment).

o

Test inhibitor (e.g., MI-10376).

[¢]

Assay buffer: 20 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
e Procedure:

o A constant concentration of menin and the fluorescently labeled MLL peptide are
incubated in the assay buffer. The concentrations are chosen to be around the Kd of the
interaction to ensure a sensitive assay window.

o Serial dilutions of the test inhibitor are added to the mixture.

o The reaction is incubated at room temperature for 1-2 hours to reach equilibrium.
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o Fluorescence polarization is measured using a plate reader with appropriate filters
(excitation ~485 nm, emission ~535 nm).

o Data Analysis: The IC50 value is determined by plotting the change in fluorescence
polarization as a function of inhibitor concentration and fitting the data to a sigmoidal dose-
response curve.

Isothermal Titration Calorimetry (ITC)

e Principle: ITC directly measures the heat change upon binding of a ligand to a protein,
allowing for the determination of the binding affinity (Kd), stoichiometry (n), and
thermodynamic parameters (AH and AS).

e |nstrumentation: A sensitive isothermal titration calorimeter is used.

e Procedure:

o

Purified menin is placed in the sample cell.

[¢]

The inhibitor is loaded into the injection syringe at a concentration 10-20 times that of the
protein.

[¢]

The inhibitor is titrated into the protein solution in small aliquots at a constant temperature
(e.g., 25°C).

[¢]

The heat released or absorbed upon each injection is measured.

o Data Analysis: The resulting binding isotherm is analyzed using the instrument's software to
fit a binding model (e.g., one-site binding) and determine the Kd, n, and AH.

Conclusion

The structural and biophysical characterization of the menin-MLL interaction has been
instrumental in the development of potent and specific inhibitors like MI-10376. While a
dedicated crystal structure for MI-10376 is not yet in the public domain, the extensive structural
data for its analogs provide a robust framework for understanding its mechanism of action. The
detailed experimental protocols provided herein serve as a guide for researchers aiming to
further investigate this important therapeutic target. The continued exploration of the structural
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biology of menin-inhibitor complexes will undoubtedly pave the way for the design of next-
generation therapeutics for MLL-rearranged leukemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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